2-oxo-2-(1H-pyrrol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(1H-pyrrol-2-yl)acetic acid is an organic compound with the molecular formula C6H5NO3. It is characterized by the presence of a pyrrole ring attached to an acetic acid moiety, with a keto group at the second position of the acetic acid. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid typically involves the reaction of pyrrole with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
Pyrrole+Glyoxylic Acid→2-Oxo-2-(1H-pyrrol-2-yl)acetic Acid
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-2-(1H-pyrrol-2-yl)acetic acid.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 2-Hydroxy-2-(1H-pyrrol-2-yl)acetic acid.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
2-Oxo-2-(1H-pyrrol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-oxo-2-(1H-pyrrol-2-yl)acetic acid exerts its effects is primarily through its interaction with biological molecules. The keto group and the pyrrole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Oxo-2-(1H-pyrrol-1-yl)acetic acid: Similar structure but with the keto group at a different position.
2-Hydroxy-2-(1H-pyrrol-2-yl)acetic acid: The keto group is reduced to a hydroxyl group.
2-(1H-pyrrol-2-yl)propanoic acid: The acetic acid moiety is replaced with a propanoic acid group.
Uniqueness: 2-Oxo-2-(1H-pyrrol-2-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
2-Oxo-2-(1H-pyrrol-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7NO3, with a molecular weight of 153.14 g/mol. The compound features a keto group and a pyrrole ring, which are critical for its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The keto group and the pyrrole ring facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially influencing their activity. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrrole derivatives, including this compound, have shown promise in reducing inflammation markers in various models, making them candidates for further development as anti-inflammatory agents .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays on tumor cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance, one study reported significant antiproliferative effects on melanoma cells, with an IC50 value of approximately 44.63 μM .
Table 1: Summary of Biological Activities
Activity | Effect | Study Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduces inflammation markers | |
Anticancer | Induces apoptosis in melanoma cells |
Detailed Findings
- Antimicrobial Studies : In vitro testing revealed that this compound inhibited the growth of several bacterial strains, indicating its potential as a new antimicrobial agent.
- Anti-inflammatory Mechanisms : The compound was shown to modulate inflammatory pathways, suggesting it could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Research : Studies involving melanoma cell lines demonstrated that treatment with this compound resulted in increased apoptotic cell populations and cell cycle arrest, particularly in the S phase. These findings highlight its potential as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
2-oxo-2-(1H-pyrrol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5(6(9)10)4-2-1-3-7-4/h1-3,7H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMMQZRWUCQRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.